(1S)-1-(Oxepan-4-yl)ethanamine
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Overview
Description
(1S)-1-(Oxepan-4-yl)ethanamine is an organic compound characterized by the presence of an oxepane ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(Oxepan-4-yl)ethanamine typically involves the following steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or haloalcohols.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxepane derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the oxepane ring or the ethanamine group into different functional groups, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxepane ring or ethanamine group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed:
- Oxidation products include oxepane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
- Reduction products include alcohols and amines derived from the oxepane ring or ethanamine group.
- Substitution products vary depending on the reagents used and the specific reaction conditions.
Scientific Research Applications
(1S)-1-(Oxepan-4-yl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is investigated for its use in the production of polymers, coatings, and other materials with desirable properties.
Mechanism of Action
The mechanism of action of (1S)-1-(Oxepan-4-yl)ethanamine depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: The pathways involved in its mechanism of action can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
(1R)-1-(Oxepan-4-yl)ethanamine: A stereoisomer with a different spatial arrangement of atoms.
(1S)-1-(Oxepan-4-yl)propanamine: A compound with a similar structure but an additional carbon in the alkyl chain.
(1S)-1-(Oxepan-4-yl)butanamine: Another similar compound with a longer alkyl chain.
Uniqueness: (1S)-1-(Oxepan-4-yl)ethanamine is unique due to its specific stereochemistry and the presence of the oxepane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(1S)-1-(oxepan-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZHRQFHDCKEO-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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